Sphingosine Kinase Inhibitor
Description
Overview of Sphingolipid Metabolism and Bioactive Lipids
Sphingolipids are a class of essential lipids in eukaryotic cells that serve both as structural components of cellular membranes and as sources of bioactive signaling molecules. nih.govresearchgate.net The metabolism of sphingolipids is a complex network of interconnected pathways that generate a variety of signaling molecules, with ceramide at its core. nih.govnih.gov
The synthesis of sphingolipids can occur through two primary pathways: de novo synthesis and the hydrolysis of complex sphingolipids. The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. nih.govnih.gov Subsequent enzymatic reactions lead to the formation of dihydroceramide (B1258172) and then ceramide. nih.gov Alternatively, ceramide can be generated from the breakdown of sphingomyelin, a major component of cell membranes. nih.govnih.gov
From this central point, ceramide can be further metabolized into more complex sphingolipids or broken down into sphingosine (B13886). biologists.com Sphingosine, in turn, can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling molecule. nih.gov S1P can be dephosphorylated back to sphingosine or irreversibly degraded. nih.gov This dynamic interplay between ceramide, sphingosine, and S1P forms the basis of a critical cellular regulatory mechanism. nih.gov
Sphingosine and sphingosine-1-phosphate (S1P) are key bioactive sphingolipid metabolites with often opposing roles in regulating cellular processes, thereby maintaining cellular homeostasis. nih.gov Sphingosine is generally considered to be pro-apoptotic, meaning it can induce programmed cell death and inhibit cell growth. biologists.comum.es
In contrast, S1P is a critical signaling molecule with a wide array of functions that generally promote cell survival, proliferation, and migration. nih.goveurekaselect.com It is involved in numerous physiological and pathophysiological processes, including inflammation, angiogenesis (the formation of new blood vessels), and immune cell trafficking. nih.govnih.gov S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of five specific G protein-coupled receptors (S1P₁₋₅) on the cell surface. nih.govfrontiersin.orgnih.gov This receptor binding triggers various downstream signaling pathways that influence a wide range of cellular responses. nih.govnih.gov The balance between the intracellular levels of sphingosine and S1P is therefore crucial for determining a cell's fate. nih.gov
The "sphingolipid rheostat" is a concept that describes how the dynamic balance between the intracellular levels of ceramide and sphingosine-1-phosphate (S1P) acts as a switch to determine cell fate. nih.govfrontiersin.org This concept, first proposed in 1996, posits that the relative concentrations of these two bioactive lipids dictate whether a cell will undergo apoptosis (programmed cell death) or proliferate and survive. nih.govfrontiersin.org
High levels of ceramide tend to push the rheostat towards apoptosis and cell growth arrest. nih.govnih.gov Conversely, elevated levels of S1P promote cell survival, proliferation, and inhibit ceramide-induced apoptosis. nih.govnih.gov The enzyme sphingosine kinase (SphK) plays a pivotal role in this regulatory system by catalyzing the conversion of sphingosine (derived from ceramide) into S1P. nih.gov By controlling the levels of S1P, SphK directly influences the balance of the sphingolipid rheostat. nih.gov An imbalance in this rheostat, often characterized by an overexpression of SphK and consequently high levels of S1P, is associated with various diseases, including cancer, where uncontrolled cell proliferation and resistance to apoptosis are hallmarks. frontiersin.orgconsensus.app
Characterization of Sphingosine Kinase (SphK) Isoforms (SphK1 and SphK2)
Sphingosine kinase (SphK) exists as two distinct isoforms, SphK1 and SphK2, which are encoded by different genes located on separate chromosomes. nih.govspandidos-publications.com Human SphK1 is located on chromosome 17, while SphK2 is on chromosome 19. spandidos-publications.comoncotarget.com Although both isoforms catalyze the same fundamental reaction—the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)—they exhibit significant differences in their structure, tissue distribution, subcellular localization, and biological functions. um.esnih.govspandidos-publications.comaai.org
SphK2 is a larger protein than SphK1, containing approximately 240 additional amino acids. spandidos-publications.com While they share a high degree of similarity in their catalytic domains, their N-terminal and central regions differ, which likely contributes to their distinct functions. um.esnih.gov The existence of these two isoforms suggests that they have both unique and overlapping roles in cellular physiology and pathology.
The two isoforms of sphingosine kinase, SphK1 and SphK2, exhibit distinct patterns of expression across different tissues and are localized to different compartments within the cell. nih.govoncotarget.com This differential distribution is a key factor in their specialized functions. nih.gov
Tissue Expression:
SphK1 is highly expressed in the spleen, lungs, and leukocytes. nih.govoncotarget.com
SphK2 is found in high concentrations in the liver and kidneys. nih.govoncotarget.com
Subcellular Localization:
SphK1 is predominantly found in the cytoplasm. nih.gov Upon activation by various stimuli, it can translocate to the plasma membrane. spandidos-publications.com
SphK2 is primarily localized within intracellular organelles, including the nucleus, mitochondria, and the endoplasmic reticulum. nih.govoncotarget.comfrontiersin.org
This distinct localization allows each isoform to generate sphingosine-1-phosphate (S1P) in specific cellular microenvironments, thereby influencing different signaling pathways and cellular processes. For instance, S1P produced by SphK1 at the plasma membrane can be readily exported to act on cell surface receptors, while S1P generated by SphK2 in the nucleus can directly influence gene expression. nih.gov
Table 1: Differential Characteristics of SphK1 and SphK2
| Feature | SphK1 | SphK2 |
|---|---|---|
| Chromosomal Location (Human) | 17q25.2 spandidos-publications.comoncotarget.com | 19q13.2 spandidos-publications.comoncotarget.com |
| Primary Subcellular Localization | Cytoplasm, Plasma Membrane nih.govspandidos-publications.com | Nucleus, Mitochondria, Endoplasmic Reticulum nih.govoncotarget.comfrontiersin.org |
| High Expression Tissues | Spleen, Lungs, Leukocytes nih.govoncotarget.com | Liver, Kidneys nih.govoncotarget.com |
| General Function | Pro-survival, Pro-proliferative nih.govspandidos-publications.com | Can be pro-apoptotic or pro-survival depending on context frontiersin.orgnih.govspandidos-publications.com |
While both SphK1 and SphK2 catalyze the formation of S1P, they often have distinct and sometimes opposing biological functions. um.esnih.gov However, there are also areas where their roles overlap, as evidenced by the fact that mice lacking either SphK1 or SphK2 are viable, but the deletion of both is embryonically lethal. frontiersin.orgscirp.org
Distinct Functions:
SphK1 is generally considered a pro-survival and pro-proliferative enzyme. nih.govspandidos-publications.com Its activation is linked to cell growth, migration, and the inhibition of apoptosis. frontiersin.org Upregulation of SphK1 is frequently observed in various cancers and is associated with tumor progression and angiogenesis. spandidos-publications.com
SphK2 , in contrast, has a more complex and sometimes contradictory role. In some contexts, it has been shown to inhibit cell growth and promote apoptosis. nih.govspandidos-publications.com For example, SphK2 contains a pro-apoptotic BH3-only domain-like sequence that is absent in SphK1. nih.gov However, in other situations, SphK2 can also contribute to cell survival and proliferation. um.esfrontiersin.org
Overlapping Functions:
In certain cell types, such as breast cancer cells, both SphK1 and SphK2 can mediate the mitogenic actions of insulin, suggesting complementary roles. um.es
A degree of functional redundancy is also suggested by knockout studies, where the loss of one isoform can be partially compensated for by the other. scirp.org
The specific function of each isoform is highly dependent on the cell type, the subcellular compartment where it is active, and the specific signaling pathways it engages. nih.govaai.org
Rationale for Targeting Sphingosine Kinase in Pathophysiological Conditions
Targeting sphingosine kinases (SphKs) has emerged as a promising therapeutic strategy for a range of diseases, particularly cancer and inflammatory disorders. spandidos-publications.comnih.govnih.gov The rationale for this approach is based on the central role of the SphK/S1P signaling axis in promoting cell proliferation, survival, and inflammation, while inhibiting apoptosis. nih.govnih.gov
In many cancers, the expression and activity of SphK1 are significantly elevated. spandidos-publications.com This leads to a shift in the sphingolipid rheostat towards the pro-survival S1P, which contributes to tumor growth, progression, metastasis, and resistance to chemotherapy and radiation. nih.govnih.gov By inhibiting SphK, the production of S1P is reduced, and the levels of pro-apoptotic ceramide and sphingosine can increase, thereby promoting cancer cell death. nih.gov
Furthermore, the S1P produced by SphKs is a critical mediator of inflammation. nih.gov It is involved in the recruitment and activation of inflammatory cells, making SphK inhibitors potentially valuable for treating chronic inflammatory diseases. nih.gov
The development of inhibitors that can selectively target SphK1 or SphK2, or act as dual inhibitors, offers the potential to modulate this critical signaling pathway for therapeutic benefit. nih.govnih.gov Several small molecule inhibitors have been developed, and some have entered clinical trials, underscoring the therapeutic potential of targeting sphingosine kinases in various pathophysiological conditions. spandidos-publications.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177741-83-1 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into Sphingosine Kinase Inhibition
Modulation of Sphingosine-1-Phosphate Levels
Sphingosine (B13886) kinase inhibitors primarily exert their effects by reducing the cellular levels of S1P. This is achieved through two main mechanisms: direct inhibition of the enzyme's catalytic activity and regulation of the enzyme's protein expression and stability.
Direct Enzymatic Inhibition of SphK Catalytic Activity
A primary mechanism of action for many SphK inhibitors is the direct blockade of the enzyme's catalytic function. These inhibitors can be broadly categorized based on their binding site on the kinase.
Sphingosine-Competitive Inhibitors : A significant number of inhibitors are designed to compete with the natural substrate, sphingosine, for binding to the active site of SphK. By occupying this pocket, they prevent the phosphorylation of sphingosine into S1P. spandidos-publications.com Examples of such inhibitors include PF-543, which is a potent and selective inhibitor of SphK1. frontiersin.org Another example is the phenyladamantane-based compound ABC294640, which acts as a competitive inhibitor with respect to sphingosine. spandidos-publications.com
ATP-Competitive Inhibitors : Other inhibitors function by competing with ATP, the phosphate (B84403) donor in the phosphorylation reaction. By binding to the ATP pocket of the enzyme, these compounds prevent the transfer of the gamma phosphate to sphingosine. researchgate.net Guanidine-containing compounds like SLR080811 are believed to interact with ATP in the catalytic center, thereby impeding the phosphorylation reaction. spandidos-publications.com CB5468139 is another example of an ATP-competitive inhibitor for SphK1. researchgate.net
The direct inhibition of SphK's catalytic activity leads to a rapid decrease in intracellular S1P levels. aacrjournals.orgnih.gov This reduction in S1P can, in turn, lead to an increase in the levels of its precursors, sphingosine and ceramide, thereby shifting the sphingolipid rheostat towards apoptosis. researchgate.net For instance, treatment with the SphK1 inhibitor SK1-I has been shown to decrease S1P levels and subsequently increase ceramide levels. acs.org
Regulation of Sphingosine Kinase Protein Expression and Degradation
Beyond direct enzymatic inhibition, some SphK inhibitors can modulate S1P levels by affecting the expression and stability of the SphK protein itself. This often involves cellular protein degradation pathways.
Lysosomal Degradation : The inhibitor SKI-II has been shown to induce the lysosomal degradation of SphK1. spandidos-publications.comkarger.com This mechanism does not involve direct inhibition of the enzyme's catalytic activity but rather triggers a process that leads to the breakdown of the SphK1 protein. karger.com This degradation is mediated by cathepsin B, a lysosomal protease. karger.com The general lysosomal inhibitor chloroquine (B1663885) and the specific cathepsin B inhibitor CA-074ME can reverse the effects of SKI-II on SphK1 protein levels. karger.com
Proteasomal Degradation : The ubiquitin-proteasome pathway is another critical route for protein degradation that can be influenced by SphK inhibitors. For instance, the SphK1 inhibitor PF-543 has been found to induce the proteasomal degradation of SphK1. frontiersin.org Similarly, the inhibitor ABC294640 can also induce the degradation of SphK1 via the proteasome. oncotarget.com This degradation process is often preceded by the polyubiquitination of the SphK1 protein. aacrjournals.org It has also been reported that the E3 ubiquitin ligase NEDD4L targets SphK2 for degradation through the ubiquitin-proteasomal pathway. frontiersin.org
By promoting the degradation of SphK, these inhibitors effectively reduce the total amount of available enzyme, leading to a sustained decrease in S1P production.
Impact on Downstream Signaling Pathways
The reduction in S1P levels by SphK inhibitors has profound effects on a multitude of downstream signaling pathways, both those that are dependent on and independent of S1P receptors.
Sphingosine-1-Phosphate Receptor-Dependent Signaling Modulation
S1P is a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. nih.govaacrjournals.org The binding of S1P to these receptors initiates a wide range of cellular responses. spandidos-publications.com By lowering S1P levels, SphK inhibitors effectively attenuate the signaling cascades triggered by these receptors.
The modulation of S1P receptor signaling is a key aspect of the action of SphK inhibitors. For instance, the immunomodulatory drug FTY720 (fingolimod), after being phosphorylated by SphK2, acts as a functional antagonist of S1P receptors (excluding S1PR2), leading to their internalization and degradation. spandidos-publications.commdpi.com This disruption of S1P receptor signaling is crucial for its therapeutic effects. spandidos-publications.com The inhibition of SphK1 can reduce the levels of S1P available to activate these receptors, thereby impacting processes such as lymphocyte trafficking, which is heavily dependent on S1PR1 signaling. mdpi.com
Sphingosine-1-Phosphate Receptor-Independent Intracellular Mechanisms
In addition to its extracellular receptor-mediated effects, S1P can also act as an intracellular second messenger, influencing various cellular processes independently of its cell surface receptors. nih.govspandidos-publications.com Consequently, SphK inhibitors can also modulate these receptor-independent pathways.
One notable intracellular role of S1P is in the regulation of histone deacetylases (HDACs). Nuclear SphK2 generates S1P that can inhibit the activity of HDAC1 and HDAC2, thereby influencing gene expression through epigenetic modifications. strath.ac.uk By reducing nuclear S1P levels, SphK2 inhibitors can alter the epigenetic landscape of the cell. Furthermore, intracellular S1P has been shown to bind to other protein targets, such as the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), to regulate gene expression. strath.ac.uknih.gov The natural flavonoid luteolin (B72000) has been shown to inhibit SphK2, leading to a reduction in S1P that likely acts through an intracellular, receptor-independent mechanism to induce apoptosis in colon cancer cells. plos.org
Influence on Key Kinase Cascades
The modulation of S1P levels by SphK inhibitors has a cascading effect on several key intracellular kinase pathways that are critical for cell survival, proliferation, and inflammation. These include:
ERK1/2 (MAPK) Pathway : The extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a known downstream target of S1P signaling. nih.gov Inhibition of SphK can lead to a decrease in the phosphorylation and activation of ERK1/2. nih.govnih.gov For example, the SphK inhibitor SKI-II has been shown to inhibit S1P-stimulated ERK/MAPK phosphorylation. nih.gov
AKT Pathway : The PI3K/AKT signaling pathway is another crucial pro-survival pathway that is activated by S1P. nih.gov SphK inhibitors can suppress the phosphorylation and activation of AKT. nih.govnih.gov Luteolin, by inhibiting SphK2, reduces S1P-mediated stimulation of phospho-Akt. plos.org
JNK Pathway : The c-Jun N-terminal kinase (JNK) pathway is often associated with cellular stress and apoptosis. The effects of SphK inhibitors on this pathway can be context-dependent.
NF-κB Pathway : Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival. S1P can activate the NF-κB pathway. nih.gov SphK1-generated S1P can act as a cofactor for TRAF2 to stimulate NF-κB activation. frontiersin.org Therefore, SphK inhibitors can suppress NF-κB activity by reducing S1P levels. mdpi.com
STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) is another important signaling molecule involved in cell proliferation and survival. The SphK1/S1P axis can activate STAT3 signaling. frontiersin.orgmdpi.com Inhibition of SphK1 has been shown to decrease the phosphorylation of STAT3. nih.gov
CDK1 : Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle. The SphK1 inhibitor SKI-178 has been shown to induce phosphorylation of Bcl-2 in a CDK1-dependent manner, leading to cell cycle arrest and apoptosis. nih.gov
Cellular Consequences of Sphingosine Kinase Inhibition
The inhibition of sphingosine kinases (SphKs), key enzymes in sphingolipid metabolism, triggers a cascade of cellular events that ultimately impact cell fate. By blocking the conversion of pro-apoptotic sphingosine and ceramide to the pro-survival molecule sphingosine-1-phosphate (S1P), SphK inhibitors shift the cellular balance towards cell death and growth arrest. nih.govmdpi.comoncotarget.com This section delves into the specific cellular consequences of SphK inhibition, namely the induction of apoptosis, cell cycle arrest, and the suppression of cell proliferation, migration, and invasion.
Induction of Apoptosis and Programmed Cell Death
A primary and well-documented consequence of SphK inhibition is the induction of apoptosis, or programmed cell death. This process is critical for removing damaged or unwanted cells and maintaining tissue homeostasis. SphK inhibitors have been shown to trigger apoptosis in a variety of cancer cell lines. nih.govwaocp.orgoncotarget.comijbs.comcuny.edu
The mechanisms underlying SphK inhibitor-induced apoptosis are multifaceted. A key event is the accumulation of intracellular ceramide, a pro-apoptotic sphingolipid. nih.govnih.gov Elevated ceramide levels can activate stress kinases like c-Jun N-terminal kinase (JNK) and p38, which in turn can initiate apoptotic signaling cascades. mdpi.comtandfonline.com
Furthermore, SphK inhibition often leads to the activation of the intrinsic apoptotic pathway, which is centered around the mitochondria. This involves the oligomerization of the pro-apoptotic protein Bax in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates effector caspases, the executioners of apoptosis. nih.govtandfonline.com Evidence of this is seen in the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase) in cells treated with SphK inhibitors. tandfonline.com
Several studies have highlighted the role of specific signaling pathways in this process. For instance, the SphK1 inhibitor SKI-178 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells through a mechanism involving the sustained activation of cyclin-dependent protein kinase 1 (CDK1) during prolonged mitosis. nih.govnih.gov This leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, and the degradation of Mcl-1, thereby promoting cell death. nih.govnih.govresearchgate.net
Interestingly, some SphK inhibitors can induce apoptosis through both caspase-dependent and caspase-independent pathways. dovepress.com The choice of pathway can be cell-type specific. For example, in T-cell acute lymphoblastic leukemia (T-ALL) cells, the pan-SphK inhibitor SKi was found to induce apoptosis, while the SK2-selective inhibitor ROMe initiated autophagic cell death. oncotarget.comcuny.edu
Table 1: Selected Sphingosine Kinase Inhibitors and their Effects on Apoptosis
| Inhibitor | Cell Line(s) | Key Apoptotic Events |
|---|---|---|
| SKI-178 | Human Acute Myeloid Leukemia (AML) cells (HL-60, HL-60/VCR) | Prolonged mitosis, sustained CDK1 activation, phosphorylation of Bcl-2 and Bcl-xL, degradation of Mcl-1, caspase-7 cleavage. nih.govnih.gov |
| SKI-II | Human Gastric Cancer cells (SGC7901) | Increased Bax/Bcl-2 ratio, decreased NF-κB expression. waocp.orgwaocp.org |
| FTY720 (Fingolimod) | Nasopharyngeal Carcinoma (NPC) cells (CNE-1, CNE-2) | Induction of apoptosis. oncotarget.com |
| SKI-V | Cervical Cancer cells | Activation of apoptosis and programmed necrosis. ijbs.com |
| N,N-dimethylsphingosine (DMS) | Jurkat and U937 leukemia cells | Induction of apoptosis. mdpi.comnih.gov |
Cell Cycle Arrest and Regulation (e.g., G1 phase, prolonged mitosis)
In addition to inducing apoptosis, SphK inhibitors can halt the progression of the cell cycle, a tightly regulated process that governs cell division. The specific phase of the cell cycle at which arrest occurs can depend on the inhibitor and the cell type.
Inhibition of SphK1 has been frequently associated with cell cycle arrest in the G2/M phase. frontiersin.orgnih.gov For example, the SphK1 inhibitor SKI-178 was shown to cause a sustained G2/M arrest in AML cells, which precedes the onset of apoptosis. nih.gov This prolonged mitosis is characterized by the sustained phosphorylation of histone H3, a marker of mitosis. nih.gov Similarly, in neoplastic mast cells, SphK1 inhibition led to a prominent G2/M arrest. frontiersin.org
Conversely, inhibition of SphK2 often results in an accumulation of cells in the G0/G1 phase of the cell cycle, effectively preventing their entry into the S phase where DNA replication occurs. frontiersin.orgamegroups.org This has been observed in various cancer cell lines, including epithelial ovarian cancer and neoplastic mast cells. frontiersin.orgamegroups.org The mechanism behind this G1 arrest can involve the downregulation of key cell cycle regulators like cyclin D1 and phosphorylated retinoblastoma protein (phosphor-Rb). amegroups.org
Some inhibitors can induce arrest at different phases depending on the cellular context. For instance, SKI-II treatment of human gastric cancer cells led to an accumulation of cells in the G0/G1 phase. waocp.org This was associated with an increased expression of the cell cycle inhibitor p27. waocp.org In non-small cell lung cancer (NSCLC) cells, targeting SphK1 with PF-543 also induced a G1/S phase arrest. mdpi.com
The differential effects of inhibiting SphK1 versus SphK2 on the cell cycle suggest that these two isoforms have distinct roles in regulating cell cycle progression. aacrjournals.orgnih.gov While SphK1 appears to be more critical for the G2/M transition, SphK2 plays a more significant role in the G1/S transition.
Table 2: Effects of Sphingosine Kinase Inhibitors on Cell Cycle Regulation
| Inhibitor/Target | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes |
|---|---|---|---|
| SKI-178 (SphK1 selective) | Human Acute Myeloid Leukemia (AML) cells | Prolonged mitosis (G2/M arrest). nih.govnih.gov | Sustained CDK1 activation, prolonged Bcl-2 and histone H3 phosphorylation. nih.gov |
| SKI-II | Human Gastric Cancer cells (SGC7901) | G0/G1 phase arrest. waocp.orgwaocp.org | Increased expression of p27. waocp.org |
| SphK2 knockdown | Epithelial Ovarian Cancer cells (SKOV3) | G0/G1 phase arrest. amegroups.org | Reduced levels of cyclin D1 and phosphor-Rb. amegroups.org |
| SphK1 inhibition | Neoplastic Mast cells | G2/M arrest. frontiersin.org | Activation of the DNA damage response cascade. frontiersin.org |
| SphK2 inhibition | Neoplastic Mast cells | G0/G1 phase arrest. frontiersin.org | Slowed entry into the cell cycle. frontiersin.org |
| PF-543 (SphK1 inhibitor) | Non-Small Cell Lung Cancer (NSCLC) cells | G1/S phase arrest. mdpi.com |
Inhibition of Cell Proliferation, Migration, and Invasion
A hallmark of cancer is uncontrolled cell proliferation and the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Sphingosine kinase inhibitors have demonstrated significant potential in curbing these malignant behaviors.
The inhibition of SphK, particularly SphK1, has been shown to suppress the proliferation of a wide range of cancer cells, including those of the breast, lung, colon, and stomach. nih.govwaocp.orgplos.org This anti-proliferative effect is a direct consequence of the induced apoptosis and cell cycle arrest discussed in the previous sections. For instance, the SphK1 inhibitor SKI-II markedly inhibited the survival and proliferation of human gastric cancer cells in a dose-dependent manner. waocp.org Similarly, downregulation of SphK1 in breast, lung, and colon carcinoma cells reduced cell proliferation and colony formation. plos.org
Beyond proliferation, SphK inhibitors also effectively impede cell migration and invasion, which are crucial steps in the metastatic cascade. nih.gov S1P, the product of SphK activity, is a known chemoattractant that promotes cell motility. nih.gov By reducing S1P levels, SphK inhibitors can disrupt this signaling axis.
Studies have shown that both SphK1 and SphK2 play roles in cell migration and invasion, although their relative importance can vary between cell types. In some cancer cells, such as esophageal cancer, knockdown of SphK1 has a more pronounced effect on reducing migration and invasion compared to SphK2 knockdown. mdpi.com In contrast, in other cell types like A498 kidney cancer cells, SK2-selective ablation was more effective at attenuating both migration and invasion. aacrjournals.orgnih.gov
The mechanisms by which SphK inhibitors hinder migration and invasion involve the modulation of various signaling pathways and cellular structures. For example, the sphingosine analogue FTY720 has been reported to stimulate the relocalization of actin away from the lamellipodia of breast cancer cells, which are cellular protrusions essential for cell movement. dovepress.com Furthermore, SphK inhibition can interfere with signaling pathways that promote invasion, such as the TGFβ-induced ERK1/2 activation in esophageal cancer cells. mdpi.com
Table 3: Impact of Sphingosine Kinase Inhibition on Cell Proliferation, Migration, and Invasion
| Inhibitor/Target | Cell Line(s) | Effects |
|---|---|---|
| SKI-II | Human Gastric Cancer cells (SGC7901) | Inhibited cell survival and proliferation. waocp.org |
| SphK1 knockdown | Breast (MDA-MB-231), Lung (NCI-H358), Colon (HCT 116) Carcinoma cells | Reduced cell proliferation and colony formation. plos.org |
| SphK2 knockdown | A498 Kidney Cancer cells, MDA-MB-231 Breast Cancer cells | Suppressed cell migration and invasion. aacrjournals.orgnih.gov |
| FTY720 | Breast Cancer cells | Stimulated relocalization of actin away from lamellipodia. dovepress.com |
| SphK1 knockdown | Esophageal Cancer cells (OE33) | Reduced migration and invasion. mdpi.com |
| SKI-V | Cervical Cancer cells | Inhibited cell viability, colony formation, proliferation, and migration. ijbs.com |
Mechanisms of Resistance and Combination Therapeutic Strategies
Aberrant Sphingolipid Signaling in Drug Resistance
Elevated expression and activity of SphK1, leading to increased production of S1P, have been implicated in resistance to a variety of chemotherapeutic agents across different cancer types.
Tamoxifen (B1202): In the context of estrogen receptor-positive (ER+) breast cancer, high expression of SphK1 has been linked to a poorer prognosis and the development of resistance to tamoxifen, a standard endocrine therapy. Research indicates that tamoxifen-resistant breast cancer cells exhibit increased expression of both SphK1 and a specific estrogen receptor variant, ERα36. Tamoxifen, while an antagonist of the canonical ERα66, acts as an agonist for ERα36, leading to the activation of SphK1 and a significant increase in S1P secretion mdpi.com. This activation of the ERα36/SphK1 axis is a key contributor to acquired tamoxifen resistance mdpi.com.
Doxorubicin (B1662922): Resistance to the anthracycline antibiotic doxorubicin has also been associated with SphK1 upregulation. Studies in osteosarcoma have demonstrated that cell lines with higher SphK1 expression are more resistant to doxorubicin nih.gov. Conversely, the knockdown of SphK1 in these cells leads to a decrease in doxorubicin resistance nih.gov. Overexpression of SphK1 in cells with initially low levels of the enzyme has been shown to increase their resistance to doxorubicin nih.gov. The mechanism appears to involve the regulation of hypoxia-inducible factor-1α (HIF-1α) expression by SphK1, which in turn affects glycolysis and drug resistance nih.gov.
Imatinib (B729): In chronic myeloid leukemia (CML), resistance to the tyrosine kinase inhibitor imatinib is a significant clinical challenge. Alterations in the balance between pro-apoptotic ceramide and anti-apoptotic S1P, driven by the upregulation of SphK1, have been identified as a mechanism of imatinib resistance unisa.edu.au. Increased SphK1 activity leads to enhanced stability of the Bcr-Abl1 oncoprotein, the target of imatinib, by inhibiting its proteasomal degradation unisa.edu.au. This effect is mediated through the S1P receptor 2 (S1P2) and involves the modulation of protein phosphatase 2A (PP2A) unisa.edu.au. Pharmacological inhibition or silencing of SphK1 can induce apoptosis in both imatinib-sensitive and -resistant CML cells spandidos-publications.com.
The role of the second isoform of sphingosine (B13886) kinase, SphK2, in drug resistance is more complex and appears to be context-dependent. While SphK1 is predominantly considered pro-survival, SphK2 has been reported to have both pro-apoptotic and pro-proliferative functions nih.gov.
Several studies have indicated a role for SphK2 in promoting drug resistance. For instance, in non-small cell lung cancer (NSCLC), SphK2 has been found to be upregulated in cell lines resistant to the tyrosine kinase inhibitors (TKIs) erlotinib (B232) and osimertinib (B560133) flinders.edu.au. Inhibition or downregulation of SphK2 in these resistant cells was shown to reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis flinders.edu.au. Similarly, in hepatocellular carcinoma (HCC), high expression levels of SphK2 have been observed in regorafenib-resistant cells. Knockdown or pharmacological inhibition of SphK2 restored sensitivity to regorafenib (B1684635), suggesting that the SphK2/S1P signaling axis mediates regorafenib resistance through the activation of NF-κB and STAT3 nih.gov.
Conversely, some studies have suggested that SphK2 can suppress cell growth and induce apoptosis nih.gov. The seemingly contradictory roles of SphK2 may be attributable to its different subcellular localizations and its interaction with various binding partners.
The central mechanism by which aberrant sphingolipid signaling confers drug resistance is through its profound impact on the regulation of apoptosis and cell survival pathways. The "sphingolipid rheostat" dictates the cell's fate, with a shift towards ceramide accumulation promoting apoptosis, while an increase in S1P levels fosters cell survival and proliferation.
Cancer cells often exhibit a dysregulated rheostat, characterized by elevated SphK1 activity and consequently high intracellular S1P levels. This altered signaling landscape promotes resistance to apoptosis induced by chemotherapeutic agents. S1P exerts its anti-apoptotic effects through several mechanisms, including the activation of pro-survival signaling pathways such as the PI3K/Akt and ERK pathways mdpi.com. These pathways, in turn, can inhibit the function of pro-apoptotic proteins and promote the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL spandidos-publications.com.
Furthermore, the accumulation of ceramide, a key event in the induction of apoptosis by many chemotherapeutic drugs, is counteracted by the increased activity of SphK1, which converts ceramide-derived sphingosine into S1P. This effectively blunts the pro-apoptotic signal. A defect in the ability to generate ceramide in response to chemotherapy has been identified as a component of resistance in some cancer cells researchgate.netnih.gov.
The subcellular localization of SphK isoforms also plays a role in regulating apoptosis. While SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation to generate S1P that can be secreted, SphK2 is also found in the nucleus and mitochondria, where its product, S1P, can have distinct intracellular functions affecting gene transcription and mitochondrial integrity acs.org.
Strategies to Overcome Sphingosine Kinase Inhibitor Resistance
While sphingosine kinase inhibitors hold promise for overcoming resistance to conventional chemotherapies, the potential for cancer cells to develop resistance to these inhibitors themselves is a critical consideration. The mechanisms of resistance to SphK inhibitors are an active area of research. One potential mechanism involves the upregulation of compensatory signaling pathways that bypass the dependence on SphK/S1P signaling for survival.
Another potential mechanism of resistance is the alteration of the SphK enzyme itself, leading to reduced inhibitor binding. Additionally, cancer cells might adapt by increasing the expression of drug efflux pumps that can remove the inhibitor from the cell.
Strategies to overcome resistance to SphK inhibitors are still in early stages of development but are likely to involve:
Combination Therapies: The use of SphK inhibitors in combination with other targeted agents or conventional chemotherapy can create synthetic lethality and prevent the emergence of resistant clones.
Targeting Downstream Effectors: Identifying and targeting key downstream signaling molecules that are activated by the SphK/S1P axis could provide an alternative approach to block the pro-survival effects, even in the presence of SphK inhibitor resistance.
Development of Novel Inhibitors: The development of next-generation SphK inhibitors with different binding modes or the ability to overcome specific resistance mutations will be crucial. This includes dual inhibitors that target both SphK1 and SphK2, which may be more effective in preventing the development of resistance.
Rational Design of Combination Therapies
The pro-survival role of the SphK/S1P signaling pathway in a wide range of cancers makes it an attractive target for combination therapies. By inhibiting this pathway, cancer cells can be sensitized to the cytotoxic effects of conventional chemotherapeutic agents.
Preclinical studies have provided a strong rationale for combining SphK inhibitors with various chemotherapeutic drugs.
Cytarabine (B982): In acute myeloid leukemia (AML), the combination of a SphK1 inhibitor, MP-A08, with the standard-of-care chemotherapy cytarabine has shown significant synergistic effects in human AML cell lines mdpi.comunisa.edu.aunih.gov. This combination enhances the killing of primary AML blast cells, suggesting its potential as an effective treatment strategy for AML mdpi.com. The synergistic effect is attributed to the inhibition of MCL-1, a pro-survival protein, through SPHK1 inhibition, which leads to ceramide accumulation and subsequent activation of apoptotic pathways mdpi.comnih.gov.
Gemcitabine (B846): The combination of SphK inhibitors with gemcitabine, a nucleoside analog used in the treatment of various solid tumors, is also being explored. Preclinical models have suggested that inhibiting Chk1, a downstream effector of DNA damage response, in combination with low-dose gemcitabine can result in synergistic antitumor activity nih.gov. While not a direct SphK inhibitor, this highlights the potential of targeting pathways interconnected with sphingolipid metabolism to enhance gemcitabine's efficacy.
Cisplatin (B142131): The platinum-based drug cisplatin is a cornerstone of treatment for many cancers. A phase I clinical trial has evaluated the combination of safingol (B48060), a putative SphK inhibitor, with cisplatin in patients with advanced solid tumors. The study concluded that safingol can be safely administered in combination with cisplatin, and evidence of target inhibition, as indicated by a reduction in plasma S1P levels, was observed nih.govnih.gov.
Temozolomide (B1682018): Glioblastoma (GBM) is a highly aggressive brain tumor that is notoriously resistant to therapy. The standard-of-care chemotherapeutic agent for GBM is temozolomide (TMZ). Studies have shown that combining a SphK inhibitor with TMZ can potentiate cell death in GBM cell lines, including those resistant to TMZ, without affecting the viability of normal astrocytes nih.gov. The mechanism involves the accumulation of dihydrosphingosine and dihydroceramide (B1258172), leading to endoplasmic reticulum stress, autophagy, and ultimately, caspase-3-dependent cell death nih.gov. This suggests that SphK inhibitors could be a valuable addition to the treatment regimen for GBM.
Combination with Targeted Therapies (e.g., Venetoclax, TRAIL, Gefitinib)
The combination of Sphingosine Kinase (SphK) inhibitors with other targeted therapies is a promising strategy to overcome drug resistance and enhance anti-cancer effects. By modulating the sphingolipid rheostat, these inhibitors can re-sensitize cancer cells to agents that target specific survival pathways.
Venetoclax: The BCL-2 inhibitor Venetoclax has shown efficacy in various hematological malignancies, but resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remains a challenge. Sphingosine Kinase 1 (SphK1) inhibition has been identified as a method to downregulate MCL-1 expression. The combination of the SphK1 inhibitor MP-A08 with Venetoclax has demonstrated highly synergistic anti-leukemic activity in acute myeloid leukemia (AML) models. nih.gov This synergy is particularly effective in Venetoclax-resistant AML cells. nih.govaacrjournals.org The mechanism involves the inhibition of SphK1 leading to ceramide accumulation, which in turn activates a signaling cascade resulting in MCL-1 degradation. nih.govaacrjournals.org This dual targeting of BCL-2 by Venetoclax and MCL-1 by the SphK inhibitor creates a potent pro-apoptotic effect. nih.gov Similarly, in chronic lymphocytic leukemia (CLL), SphK inhibitors like the dual SphK1/2 inhibitor SKI-II and the SphK2 inhibitor opaganib can counteract Venetoclax resistance induced by activated T cells. researchgate.net This is achieved by reducing the upregulation of BCL-XL, another anti-apoptotic protein, thereby re-sensitizing resistant CLL cells to Venetoclax. researchgate.net
TRAIL: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many tumors develop resistance to TRAIL-mediated cell death. Combining SphK inhibitors with TRAIL has been shown to overcome this resistance. In non-small cell lung cancer (NSCLC), the SphK2 inhibitor ABC294640 enhances TRAIL-induced apoptosis. nih.gov The mechanism involves the upregulation and increased cell-surface translocation of TRAIL's death receptors, DR4 and DR5, on cancer cells. nih.gov This increased receptor expression facilitates a stronger apoptotic signal upon TRAIL binding, leading to enhanced activation of caspases 3 and 8. nih.gov Similarly, in TRAIL-resistant colorectal cancer cells, the specific SphK1 inhibitor PF-543, when combined with TRAIL, effectively induces apoptosis and inhibits cancer stem cell-like properties by targeting the SPHK1/S1PR1/STAT3 pathway. researcher.life
Gefitinib: Resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib is a major hurdle in the treatment of NSCLC. The sphingolipid pathway has been implicated in this resistance. Elevated expression of SphK1 and its product, sphingosine-1-phosphate (S1P), is associated with resistance to EGFR-TKIs. nih.gov Research has shown that suppressing the SphK1/S1P/S1PR3 signaling pathway can reduce EGFR activation and increase the sensitivity of NSCLC cells to Gefitinib. nih.govresearcher.life Furthermore, overexpression of Sphingosine Kinase 2 (SphK2) is also associated with Gefitinib resistance. nih.gov Knockdown of SphK2 has been shown to enhance chemosensitivity and apoptosis in NSCLC cells treated with Gefitinib. nih.gov Studies involving other EGFR-TKIs, such as Osimertinib, have shown that combination with the SphK2 inhibitor Opaganib can inhibit cell growth more effectively than either agent alone, suggesting that SphK2 inhibition is a promising strategy to overcome TKI resistance. aacrjournals.orgresearchgate.net
Nanomedicine Approaches for Enhanced Delivery and Efficacy
Many potent SphK inhibitors face challenges in clinical translation due to poor physicochemical properties, such as hydrophobicity and limited metabolic stability. nih.govjcancer.org Nanomedicine offers a promising solution to overcome these hurdles by improving drug solubility, stability, and targeted delivery.
Liposomal encapsulation is a key nanomedicine strategy that has been successfully applied to SphK inhibitors. For example, the novel SphK1 inhibitor MP-A08 is a hydrophobic compound, which hinders its clinical application. nih.gov A rationally designed liposome-based delivery system for MP-A08 has been developed to overcome these challenges. aacrjournals.orgfrontiersin.org This liposomal formulation enhances the drug's potency and efficacy against AML cells both in vitro and in vivo. The nanocarrier improves the solubility and bioavailability of MP-A08, leading to prolonged survival in animal models of human AML. Furthermore, these MP-A08-loaded liposomes have shown significant synergistic effects when combined with targeted therapies like Venetoclax, demonstrating enhanced efficacy even in drug-resistant cell lines. nih.govaacrjournals.org By improving drug delivery and enabling effective combination therapies, nanomedicine approaches are crucial for maximizing the therapeutic potential of Sphingosine Kinase Inhibitors. aacrjournals.org
Future Perspectives and Emerging Research Directions
The field of sphingosine (B13886) kinase (SK) research is rapidly evolving, with ongoing efforts to translate the vast body of preclinical data into effective therapeutic strategies. The future of sphingosine kinase inhibitors (SKIs) is geared towards enhancing precision, understanding nuanced biological roles, and expanding their applicability to a wider range of diseases. Key emerging research directions are focused on developing next-generation inhibitors with superior properties, dissecting the specific functions of SK isoforms, identifying new molecular targets, exploring novel therapeutic areas, discovering predictive biomarkers, and innovating drug delivery systems.
Q & A
Q. What are the standard assays for evaluating the potency of sphingosine kinase inhibitors (SKIs) in vitro?
To assess SKI potency, researchers employ competitive binding assays using recombinant SphK1 and SphK2 enzymes. Inhibitors are tested at varying concentrations to determine their inhibition constant (Ki) values, which reflect binding affinity. For example, amidine-based inhibitors showed Ki values ranging from 0.2 μM to >100 μM, with competitive inhibition confirmed by increased KM (substrate affinity) without altering Vmax (enzyme turnover rate) . These assays are complemented by mass spectrometry for quantifying sphingosine-1-phosphate (S1P) levels in cellular models .
Q. How can researchers distinguish between SphK1- and SphK2-selective inhibitors?
Selectivity is determined through parallel enzymatic assays using recombinant SphK1 and SphK2. For instance, SKI-II inhibits both isoforms (IC50 = 35 μM for SphK1, 20 μM for SphK2), while SK1-IN-1 is SphK1-specific (IC50 = 58 nM). Structural insights, such as the small side cavity in SphK2, enhance selectivity; modifications to alkyl chain length or scaffold substitution (e.g., indole-based compounds) can bias binding toward one isoform .
Q. What methodologies validate SKI specificity in cellular models?
Researchers measure downstream S1P levels via LC-MS/MS and correlate them with functional outcomes (e.g., apoptosis). SKI-178, a pyrazolocarbohydrazide, reduces S1P in A549 cells and induces apoptosis (IC50 = 0.1–1.8 μM). Specificity is further confirmed by comparing effects in SphK1/SphK2 knockout cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize SKI selectivity and potency?
SAR-guided synthesis involves iterative modifications to scaffold regions critical for binding. For example:
- Oxadiazole isomers : Meta-substitution enhances SphK1 affinity by 10-fold compared to para-substitution .
- Amidine groups : Positional changes in cyclic amines (e.g., piperidine vs. morpholine) alter hydrogen bonding with SphK1 residues (e.g., Asp178, Arg184), as shown via molecular docking .
- Alkyl chain length : Longer chains (C8–C12) improve SphK2 selectivity by occupying hydrophobic pockets .
Q. How do molecular dynamics (MD) simulations inform SKI design?
MD simulations (e.g., 50 ns trajectories) reveal binding stability and critical interactions. For amidine-based inhibitors, persistent hydrogen bonds with SphK1’s Asp178 and water-mediated interactions with Arg184 correlate with low Ki values. Simulations also predict off-target risks by comparing binding poses with unrelated kinases (e.g., PKC) .
Q. How should researchers address contradictions between in vitro and in vivo SKI efficacy?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). For example, SKI-II shows poor oral absorption despite potent in vitro activity. Solutions include:
Q. What frameworks guide experimental design for SKI mechanistic studies?
The PICO framework ensures rigor:
Q. How can competitive vs. non-competitive inhibition mechanisms be experimentally resolved?
- Competitive inhibition : Increased KM with unchanged Vmax (e.g., amidine-based SKIs) .
- Non-competitive inhibition : Reduced Vmax due to allosteric binding, as seen with ATP-competitive inhibitors targeting SphK1’s ATP-binding pocket .
- Mixed inhibition : Both KM and Vmax altered, requiring global curve fitting of enzyme kinetics data.
Tables
Q. Table 1. Representative SKIs and Their Selectivity Profiles
Q. Table 2. Common Pitfalls in SKI Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
